N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-16(7-8-17(21-14)24-9-11-27-12-10-24)22-19(26)18-20-13-25(23-18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFNHLHGZLPNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)NC(=O)C3=NN(C=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine and triazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit SOS1, a protein involved in cell signaling pathways that promote cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the SOS1 protein. SOS1 is a guanine nucleotide exchange factor that activates the RAS signaling pathway, which is crucial for cell proliferation and survival. By inhibiting SOS1, this compound can disrupt the RAS signaling pathway, leading to reduced cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other SOS1 inhibitors and heterocyclic compounds with similar structures. Some examples are:
- N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide
- (2-Methyl-6-morpholin-4-yl-pyridin-3-yl)-phenyl-methanone
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide is unique due to its specific structure, which provides a high affinity for the SOS1 protein, making it a potent inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
